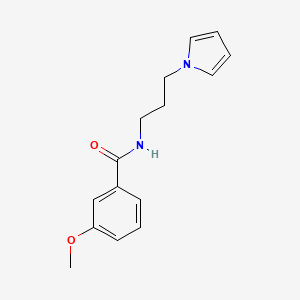

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide

Description

N-(3-(1H-Pyrrol-1-yl)propyl)-3-methoxybenzamide is a benzamide derivative featuring a 3-methoxybenzoyl core linked to a 3-(1H-pyrrol-1-yl)propylamine moiety. The compound’s structure combines a methoxy-substituted aromatic ring with a pyrrole-containing alkyl chain, which may influence its electronic properties, solubility, and biological or catalytic activity. Benzamide derivatives are widely studied for their roles in medicinal chemistry (e.g., enzyme inhibition) and catalysis (e.g., directing groups in C–H functionalization).

Properties

IUPAC Name |

3-methoxy-N-(3-pyrrol-1-ylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-19-14-7-4-6-13(12-14)15(18)16-8-5-11-17-9-2-3-10-17/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHGCKUTENBYIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCCN2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 3-(1H-pyrrol-1-yl)propylamine. The reaction is usually carried out under reflux conditions in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The product is then purified using column chromatography .

Chemical Reactions Analysis

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using hydrogenation over palladium on carbon (Pd/C).

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide involves its interaction with various molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzamide moiety can enhance the compound’s binding affinity to specific proteins, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Key Features of Selected Benzamide Derivatives

Substituent Effects

- 3-Methoxy vs. 3-Methyl : The methoxy group in the target compound is a stronger electron-donating group compared to the methyl group in the analog from . This difference could enhance resonance stabilization of intermediates in catalytic reactions or improve binding affinity in biological targets.

- Pyrrole vs.

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-3-methoxybenzamide is a compound of interest due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Structural Characteristics

The compound consists of a pyrrole ring attached to a propyl chain, which is further linked to a methoxybenzamide moiety. This unique combination is believed to contribute to its distinct biological properties, such as increased lipophilicity and enhanced binding affinity to various biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The pyrrole ring can modulate enzyme activity, while the methoxybenzamide enhances binding affinity to proteins, potentially affecting various signaling pathways.

Key Mechanisms

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in cellular processes.

- Receptor Binding : It shows potential as a ligand for various receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies suggest that the compound has potential antibacterial and antiviral effects.

- Anti-inflammatory Effects : Ongoing research is exploring its role as an anti-inflammatory agent.

- Anticancer Activity : Preliminary findings indicate that it may possess anticancer properties, particularly in targeting specific cancer cell lines.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against Bacillus subtilis, inhibiting cell division and leading to filamentation. This effect was attributed to its interaction with the FtsZ protein, crucial for bacterial cell division .

Anticancer Research

In vitro studies have shown that the compound can induce apoptosis in certain cancer cell lines. For example, it was found to inhibit the growth of human breast cancer cells through the modulation of apoptosis-related pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-(1H-pyrrol-1-yl)propyl)-4-methoxybenzamide | Methoxy group at para position | Altered biological activity compared to 3-methoxy variant |

| N-(3-(1H-pyrrol-1-yl)propyl)-3-chlorobenzamide | Chlorine instead of methoxy | Different reactivity and potential applications |

The presence of the methoxy group significantly influences the compound's biological properties, making it distinct from its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.